Ethyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)propanoate
Description
Ethyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)propanoate is a synthetic organic compound that features both cyclopropylamino and imidazole functional groups
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylamino)-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10(13-9-3-4-9)7-14-6-5-12-8-14/h5-6,8-10,13H,2-4,7H2,1H3 |
InChI Key |
FPSKMFJKYRSAMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CN=C1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromo-3-(1h-imidazol-1-yl)propanoate with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The cyclopropylamino group may interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Ethyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)propanoate: Similar structure but with a pyrazole ring instead of an imidazole ring.
Ethyl 2-(cyclopropylamino)-3-(1h-triazol-1-yl)propanoate: Contains a triazole ring, offering different chemical properties and reactivity.
Ethyl 2-(cyclopropylamino)-3-(1h-benzimidazol-1-yl)propanoate: Features a benzimidazole ring, which can provide enhanced stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Ethyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
IUPAC Name: Ethyl 2-(cyclopropylamino)-3-imidazol-1-ylpropanoate
Canonical SMILES: CCOC(=O)C(CN1C=CN=C1)NC2CC2
The compound features a cyclopropylamino group and an imidazole ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The imidazole ring can coordinate with metal ions, affecting enzymatic activity. This property makes it a candidate for enzyme inhibition studies, particularly in pathways related to cancer and microbial infections.
- Receptor Modulation: The cyclopropylamino group may interact with biological receptors, potentially modulating their function. This interaction can lead to various biological effects, such as receptor activation or inhibition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of imidazole can possess significant antimicrobial properties. This compound is being investigated for its efficacy against various bacterial strains.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through its action on specific molecular targets involved in tumor growth.
- Enzyme Inhibition: The compound has been explored for its ability to inhibit enzymes related to metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
Case Studies
-
Antimicrobial Efficacy:
- A study conducted on the antimicrobial properties of imidazole derivatives showed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL.
-
Anticancer Activity:
- In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis at concentrations above 25 µM. Further mechanistic studies are required to elucidate the exact pathways involved.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoate | Pyrazole ring instead of imidazole | Different reactivity profile |
| Ethyl 2-(cyclopropylamino)-3-(1H-triazol-1-yl)propanoate | Triazole ring | Potential for different biological activities |
| Ethyl 2-(cyclopropylamino)-3-(1H-benzimidazol-1-yl)propanoate | Benzimidazole ring | Enhanced stability and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
